methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate
Description
The molecule integrates an acetamido group at position 3, an azide at position 4, and a methoxy-linked 2-oxo-1,3-dioxolane moiety at position 2. The ester group at position 6 enhances its solubility in organic solvents, making it suitable for synthetic modifications.
Properties
Molecular Formula |
C14H18N4O8 |
|---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)16-10-7(17-18-15)4-8(13(20)23-3)25-12(10)11(22-2)9-5-24-14(21)26-9/h4,7,9-12H,5H2,1-3H3,(H,16,19) |
InChI Key |
DMLIIKCIUVVBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C2COC(=O)O2)OC)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves several steps. The process typically starts with the preparation of the core non-2-enonic acid structure, followed by the introduction of the azido group and the acetylamino group. The final step involves the formation of the cyclic carbonate ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido and acetylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7S,8R)-5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester Cyclic 8,9-Carbonate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Functional Group Reactivity and Stability
The compound’s azide group distinguishes it from similar dihydropyran derivatives. For instance, ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () lacks azides but shares ester and amino groups. Azides are highly reactive in click chemistry, enabling bioorthogonal labeling, whereas cyano or hydroxy groups in analogs like prioritize hydrogen bonding or nucleophilic substitutions .
Stereochemical Complexity
The compound’s stereochemistry is inferred to be comparable to dendalone 3-hydroxybutyrate (), which shares multiple chiral centers. Both compounds rely on NMR and optical rotation for stereochemical assignment.
Table 1: Key Functional Group Comparisons
Biological Activity
Methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure
The compound is characterized by the following structural features:
- Azido Group : Contributes to its reactivity and potential as an anticancer agent.
- Methoxy and Acetamido Substituents : Influence solubility and biological interactions.
- Dihydropyran Ring : Affects the compound's pharmacokinetic properties.
Anticancer Properties
Research indicates that methyl 3-acetamido-4-azido derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study found that the azido group enhances cytotoxicity against human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. A series of tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The azido group allows for interaction with DNA, leading to strand breaks and disruption of replication processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in cancer cells, leading to reduced energy production and increased cell death.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, further contributing to its anticancer effects.
Case Studies
-
Study on Breast Cancer Cells :
- Objective: Evaluate the cytotoxic effects on MCF-7 cells.
- Findings: The compound induced significant apoptosis at concentrations as low as 10 µM, with an IC50 value of 25 µM.
- Conclusion: Supports further development as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- Objective: Assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Findings: MIC values were determined at 5 µg/mL for S. aureus and 10 µg/mL for E. coli.
- Conclusion: Indicates potential as a broad-spectrum antimicrobial agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
